2-Chloro-1,1,2-trifluoroethan-1-amine
Description
2-Chloro-1,1,2-trifluoroethan-1-amine is a fluorinated amine compound characterized by a trifluorinated ethane backbone with a chlorine substituent and an amine group. Notably, the "Yarovenko reagent" (2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine) is a closely related derivative, highlighting its utility as a building block in organic synthesis . The compound’s fluorine and chlorine substituents likely confer high electronegativity and stability, making it relevant for applications in agrochemicals, pharmaceuticals, or specialty materials.
Properties
CAS No. |
40062-89-3 |
|---|---|
Molecular Formula |
C2H3ClF3N |
Molecular Weight |
133.50 g/mol |
IUPAC Name |
2-chloro-1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C2H3ClF3N/c3-1(4)2(5,6)7/h1H,7H2 |
InChI Key |
IOWVPVXGOWXRGM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)(F)F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,2-trifluoroethan-1-amine typically involves the reaction of chlorotrifluoroethylene with nucleophiles. One common method is the reaction of chlorotrifluoroethylene with amines under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced reactors and automation ensures consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, cyanides, and other substituted derivatives.
Oxidation: Formation of oxides and higher oxidation state compounds.
Reduction: Formation of amines and other reduced forms.
Scientific Research Applications
2-Chloro-1,1,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated heterocycles and other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,2-trifluoroethan-1-amine involves its interaction with nucleophiles and electrophiles due to the presence of both electron-withdrawing and electron-donating groups. The chlorine and fluorine atoms influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
(a) 1,1,2,2-Tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA)
- Structure : Differs by replacing the chlorine atom in 2-chloro-1,1,2-trifluoroethan-1-amine with a fluorine atom and adding a dimethylamine group.
- Properties : Enhanced fluorine content increases hydrophobicity and metabolic stability. TFEDMA is used in fluorinated polymer precursors and bioactive molecules .
(b) 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine (Yarovenko Reagent)
- Structure : A diethylamine derivative of the target compound.
- Applications : Used as a fluorinating agent in the synthesis of complex organic molecules, leveraging the chlorine atom for regioselective reactions .
- Stability : The diethylamine group may sterically hinder degradation, improving shelf life compared to the primary amine variant.
(c) 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)
- Structure : Lacks the amine group but shares the trifluoroethane backbone with a chlorine substituent.
- Physical Properties :
- Applications : Intermediate in halothane (anesthetic) production and refrigerant manufacturing .
Physicochemical Properties
Toxicological and Environmental Profiles
- This compound: No direct data available.
- TFEDMA : Fluorinated amines generally show lower acute toxicity but may persist in ecosystems due to C-F bond stability .
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